2-Ethyl-N,N-dimethylhexan-1-amine--hydrogen chloride (1/1)
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Overview
Description
2-Ethyl-N,N-dimethylhexan-1-amine–hydrogen chloride (1/1) is a chemical compound with the molecular formula C10H23N·HCl. It is a derivative of hexanamine and is characterized by the presence of an ethyl group and two methyl groups attached to the nitrogen atom. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N,N-dimethylhexan-1-amine typically involves the alkylation of hexanamine with ethyl and methyl groups. One common method is the reaction of 2-ethylhexanol with dimethylamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 2-Ethyl-N,N-dimethylhexan-1-amine involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or other separation techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N,N-dimethylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce simpler amines .
Scientific Research Applications
2-Ethyl-N,N-dimethylhexan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-N,N-dimethylhexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexylamine: Similar in structure but lacks the dimethyl groups on the nitrogen atom.
N,N-Dimethylhexylamine: Similar but lacks the ethyl group on the hexyl chain.
Hexylamine: The parent compound without any additional alkyl groups.
Uniqueness
2-Ethyl-N,N-dimethylhexan-1-amine is unique due to the presence of both ethyl and dimethyl groups, which confer distinct chemical and physical properties. These modifications can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications.
Properties
CAS No. |
880090-96-0 |
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Molecular Formula |
C10H24ClN |
Molecular Weight |
193.76 g/mol |
IUPAC Name |
2-ethyl-N,N-dimethylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H23N.ClH/c1-5-7-8-10(6-2)9-11(3)4;/h10H,5-9H2,1-4H3;1H |
InChI Key |
MQXJIOYDSBVBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN(C)C.Cl |
Origin of Product |
United States |
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